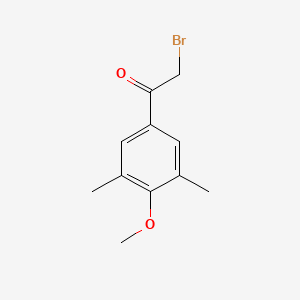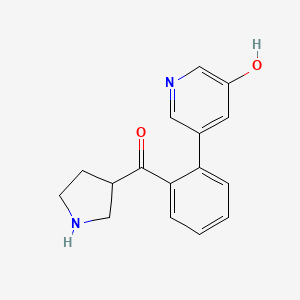
(2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring attached to a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Substitution with Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Phenyl Ring: The phenyl ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately and then attached to the phenyl ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of (2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the pyridine and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(5-Hydroxypyridin-3-yl)phenyl)methanone: Lacks the pyrrolidine moiety, making it less versatile in forming hydrogen bonds.
(2-(5-Hydroxypyridin-3-yl)phenyl)(piperidin-3-yl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine, which may affect its binding properties and reactivity.
Uniqueness
(2-(5-Hydroxypyridin-3-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to the presence of both the hydroxyl-substituted pyridine ring and the pyrrolidine moiety
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
[2-(5-hydroxypyridin-3-yl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C16H16N2O2/c19-13-7-12(9-18-10-13)14-3-1-2-4-15(14)16(20)11-5-6-17-8-11/h1-4,7,9-11,17,19H,5-6,8H2 |
Clé InChI |
DRAMGGZSAIPZPI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


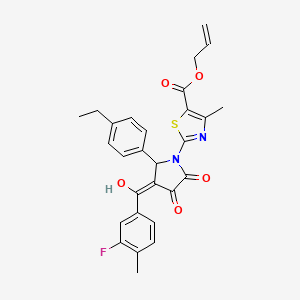
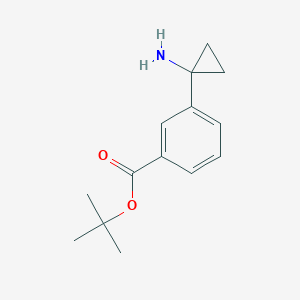
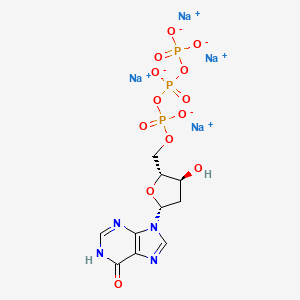
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12865643.png)
![3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12865644.png)
![3-Ethoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12865645.png)
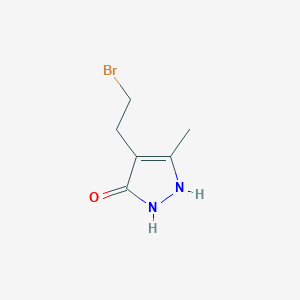
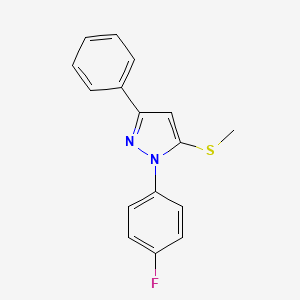
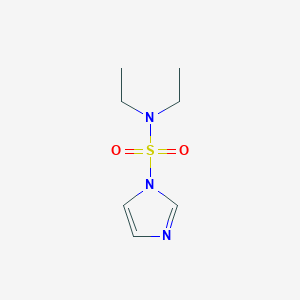
![2-(Bromomethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12865671.png)

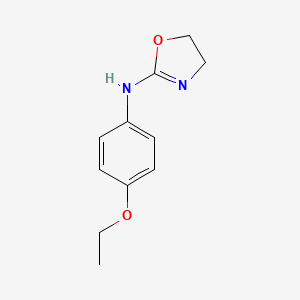
![9-(3-Bromophenyl)-9-phenyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12865701.png)
